molecular formula C19H16N2O4 B5201425 methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate

methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate

Cat. No.: B5201425
M. Wt: 336.3 g/mol
InChI Key: FPOYFBJAUAKBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate, also known as MPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. This compound selectively inhibits COX-2, which is induced during inflammation and pain. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which results in the anti-inflammatory, analgesic, and antipyretic effects of this compound.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate in lab experiments is its high purity and yield. The synthesis method of this compound has been reported to yield a high purity and yield of the compound. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its cost. This compound is an expensive compound, which may limit its use in some research studies.

Future Directions

There are several future directions for the research of methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate. One of the future directions is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its synthesis method is well-established, and it possesses anti-inflammatory, analgesic, and antipyretic properties. This compound selectively inhibits COX-2, which leads to a reduction in the production of prostaglandins. This compound has several biochemical and physiological effects, and it is stable under normal laboratory conditions. However, its cost may limit its use in some research studies. There are several future directions for the research of this compound, which include the development of new synthetic methods and investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate involves the reaction of 3-amino benzoic acid with 5-methyl-3-phenyl isoxazole-4-carboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl chloroformate and triethylamine to obtain this compound. This method has been reported to yield a high purity and yield of this compound.

Scientific Research Applications

Methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the production of prostaglandins and cytokines, which are responsible for inflammation and pain. It has also been reported to reduce fever by inhibiting the synthesis of prostaglandins in the hypothalamus.

Properties

IUPAC Name

methyl 3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-7-4-3-5-8-13)18(22)20-15-10-6-9-14(11-15)19(23)24-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOYFBJAUAKBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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